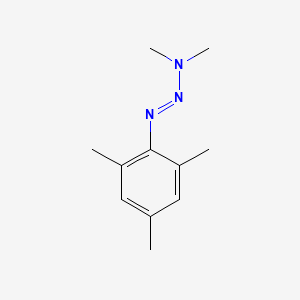

(1E)-3,3-Dimethyl-1-(2,4,6-trimethylphenyl)triaz-1-ene

CAS No.: 52389-03-4

Cat. No.: VC18726910

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52389-03-4 |

|---|---|

| Molecular Formula | C11H17N3 |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | N-methyl-N-[(2,4,6-trimethylphenyl)diazenyl]methanamine |

| Standard InChI | InChI=1S/C11H17N3/c1-8-6-9(2)11(10(3)7-8)12-13-14(4)5/h6-7H,1-5H3 |

| Standard InChI Key | DLLZWQCBOQDMMO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)N=NN(C)C)C |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

(1E)-3,3-Dimethyl-1-(2,4,6-trimethylphenyl)triaz-1-ene features a triazene core (–N=N–N–) with distinct substituents:

-

Position 1: A mesityl group (2,4,6-trimethylphenyl), providing steric bulk and electron-donating effects.

-

Positions 3 and 3: Two methyl groups, enhancing stability through steric hindrance.

-

Configuration: The E-isomer (trans configuration) is thermodynamically favored due to reduced steric clash between the mesityl group and the triazene chain .

The mesityl group’s three methyl substituents create a shielded environment around the triazene moiety, influencing reactivity and intermolecular interactions .

Spectroscopic and Computational Insights

-

NMR Spectroscopy: Proton NMR reveals distinct signals for the mesityl aromatic protons (δ ~6.8 ppm) and methyl groups (δ ~2.2–2.4 ppm) .

-

UV-Vis Spectroscopy: The π-conjugated triazene system exhibits absorption in the UV range (λₘₐₓ ~250–300 nm), relevant for photochemical applications .

-

Computational Studies: Density functional theory (DFT) calculations highlight the planarity of the triazene backbone and the mesityl group’s electron-donating effects, which stabilize the molecule’s highest occupied molecular orbital (HOMO) .

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N₃ |

| Molecular Weight | 191.27 g/mol |

| Hybridization (N atoms) | sp² (triazene core) |

| Bond Length (N–N) | ~1.25–1.35 Å (theoretical) |

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves:

-

Diazotization: Reaction of mesitylamine with nitrous acid (HNO₂) to form a diazonium salt.

-

Coupling with Dimethylamine: The diazonium salt reacts with dimethylamine under basic conditions to yield the triazene .

-

Purification: Chromatographic separation or recrystallization to isolate the E-isomer .

Example Reaction Pathway:

Advanced Photochemical Methods

Recent breakthroughs leverage photoactivation for metal-free cross-coupling reactions:

-

Irradiation at 365 nm excites the π-conjugated triazene, generating aryl radicals that couple with unactivated arenes (e.g., benzene derivatives) .

-

Advantages: Eliminates transition-metal catalysts, operates at room temperature, and achieves yields up to 85% .

Table 2: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Diazotization | 0–5°C, acidic | 60–70 | Scalability |

| Photoactivation | RT, UV light | 75–85 | Metal-free, mild conditions |

Reactivity and Functional Applications

Thermal and Photochemical Decomposition

-

Thermal Stability: Decomposes at temperatures >150°C, releasing nitrogen gas and forming mesityl radicals .

-

Photoreactivity: Under UV light, the triazene undergoes homolytic cleavage, producing aryl radicals for C–C bond formation .

Applications in Organic Synthesis

-

Biaryl Coupling: Serves as a mesitylating agent in the synthesis of functionalized biphenyls .

-

Heterocycle Synthesis: Reacts with thiols or amines to form thiazoles or triazoles, respectively .

Case Study: Photoinduced coupling with toluene yields 3,3',5,5'-tetramethylbiphenyl, a precursor for liquid crystals .

Physicochemical Properties

Solubility and Stability

-

Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) and aromatic hydrocarbons .

-

Stability: Sensitive to strong acids and UV light; stored under inert gas at –20°C .

Spectroscopic Fingerprints

-

IR Spectroscopy: N=N stretch at 1580–1620 cm⁻¹, C–H (aromatic) at 3000–3100 cm⁻¹ .

-

Mass Spectrometry: Molecular ion peak at m/z 191.1 (M⁺), with fragments at m/z 160 (loss of –N₂–) .

Comparative Analysis with Analogous Triazenes

Table 3: Structural and Functional Comparison

| Compound | Molecular Formula | Key Feature | Application |

|---|---|---|---|

| (1E)-3,3-Dimethyl-1-mesityltriazene | C₁₂H₁₇N₃ | Steric shielding, photoactivity | Cross-coupling reactions |

| 1-Phenyl-3,3-dimethyltriazene | C₉H₁₁N₃ | Smaller aryl group, higher reactivity | Diazonium salt precursor |

| 5-Mesityltriazole | C₁₁H₁₃N₃ | Heterocyclic ring, thermal stability | Pharmaceutical intermediates |

Future Directions and Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume